Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate
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Overview
Description
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . It is a derivative of isoquinoline, featuring a bromine atom and a hydroxyl group. This compound is often used as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate typically involves multiple steps. One common method includes the bromination of 4-hydroxyisoquinoline-3-carboxylic acid, followed by esterification with methanol . The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvents and reagents are often recycled to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: 7-bromo-4-oxoisoquinoline-3-carboxylate.
Reduction: 7-hydroxyisoquinoline-3-carboxylate.
Substitution: 7-amine-4-hydroxyisoquinoline-3-carboxylate.
Scientific Research Applications
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-4-hydroxyisoquinoline-3-carboxylate
- Methyl 7-fluoro-4-hydroxyisoquinoline-3-carboxylate
- Methyl 7-iodo-4-hydroxyisoquinoline-3-carboxylate
Uniqueness
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-10(14)8-3-2-7(12)4-6(8)5-13-9/h2-5,14H,1H3 |
InChI Key |
OIFRNZDACYSGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)Br |
Origin of Product |
United States |
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